molecular formula C17H17F3N4O2S B2414794 Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-05-9

Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2414794
CAS No.: 909575-05-9
M. Wt: 398.4
InChI Key: VFGPXTIWECARAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazolopyrimidines .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 73%, and the melting point was between 176-179°C .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3442.6 cm-1 (υ NH), 2966.8 cm-1 (υ CH3), 1609.3, 1576.8 cm-1 (υ C=C, υ C=N), 1479.2 cm-1 (δ CH2), and 1329.0 cm-1 (υ C-N) . The 1H-NMR spectrum also provides valuable information about the structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its synthesis and spectroscopic data. It has a melting point of 176-179°C . The mass spectrometry data shows a m/z value of 492.2, indicating its molecular weight .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing structural analogs of ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, exploring their chemical properties and potential applications. For example, Titova et al. (2019) synthesized structural analogs aiming at antituberculous agents through three-component condensations, demonstrating the versatility of triazolopyrimidine scaffolds in medicinal chemistry (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019). These methodologies highlight the importance of such compounds in developing new therapeutic agents.

Biological Activities

Compounds structurally related to this compound have been investigated for various biological activities. For instance, Gomha, Muhammad, and Edrees (2017) synthesized a novel compound and evaluated its antitumor activities against human lung and hepatocellular carcinoma cell lines, indicating high potency compared to the standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017). These findings suggest the potential therapeutic applications of triazolopyrimidine derivatives in cancer treatment.

Potential Applications in Green Chemistry

Khaligh et al. (2020) introduced a new additive for the eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives. Their research emphasized the importance of green chemistry principles in the synthesis of heterocyclic compounds, demonstrating reduced toxicity, nonflammability, and high recyclability of the additive (Khaligh, Mihankhah, Titinchi, Shahnavaz, & Johan, 2020). This approach not only highlights the synthetic versatility of such compounds but also aligns with the goals of sustainable chemistry.

Properties

IUPAC Name

ethyl 5-methyl-2-methylsulfanyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-4-26-14(25)12-9(2)21-15-22-16(27-3)23-24(15)13(12)10-5-7-11(8-6-10)17(18,19)20/h5-8,13H,4H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGPXTIWECARAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC=C(C=C3)C(F)(F)F)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.